molecular formula C25H25N3O3 B4894421 4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B4894421
M. Wt: 415.5 g/mol
InChI Key: DEPMWOYNGJFUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPPI or N-(4-methoxyphenyl)-2-[4-(phenylpiperazin-1-yl)benzoyl]hydrazinecarboxamide. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It also appears to have anxiolytic and antidepressant effects, possibly through its interaction with the serotonergic system.
Biochemical and Physiological Effects:
4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which may contribute to its antipsychotic effects. It also appears to increase serotonin release in the hippocampus, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects are well-characterized. However, one limitation is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of drug addiction, obesity, and neurodegenerative disorders. Another direction is to explore its potential as a tool for studying the dopamine and serotonergic systems in the brain. Finally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-phenyl-1-piperazinecarboxamide to form the intermediate product, which is then reacted with 4-aminobenzoyl hydrazine to form the final product.

Scientific Research Applications

4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of drug addiction, obesity, and neurodegenerative disorders.

properties

IUPAC Name

4-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-31-21-13-11-19(12-14-21)24(29)26-23-10-6-5-9-22(23)25(30)28-17-15-27(16-18-28)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMWOYNGJFUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

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